5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide
Overview
Description
5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide is a chemical compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The presence of bromomethyl and fluoro groups in the isoquinoline ring imparts unique chemical properties to this compound, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide typically involves the bromination of 6-fluoroisoquinoline. One common method is the bromomethylation reaction, where 6-fluoroisoquinoline is treated with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
Bromination: 6-fluoroisoquinoline is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator (AIBN) in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions.
Isolation: The resulting 5-(Bromomethyl)-6-fluoroisoquinoline is then isolated and purified.
Hydrobromide Formation: The purified compound is treated with hydrobromic acid (HBr) to form the hydrobromide salt.
Industrial Production Methods
For large-scale industrial production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of safer and more sustainable brominating agents and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of isoquinoline carboxaldehydes or carboxylic acids.
Reduction: Formation of 5-methyl-6-fluoroisoquinoline.
Scientific Research Applications
5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline alkaloids.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in targeting neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluoro group enhances the compound’s binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Similar Compounds
- 5-(Bromomethyl)-6-chloroisoquinoline hydrobromide
- 5-(Bromomethyl)-6-methoxyisoquinoline hydrobromide
- 5-(Bromomethyl)-6-nitroisoquinoline hydrobromide
Uniqueness
5-(Bromomethyl)-6-fluoroisoquinoline hydrobromide is unique due to the presence of the fluoro group, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to other similar compounds. The fluoro group also increases the compound’s stability and resistance to metabolic degradation, making it a valuable candidate for pharmaceutical development.
Properties
IUPAC Name |
5-(bromomethyl)-6-fluoroisoquinoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN.BrH/c11-5-9-8-3-4-13-6-7(8)1-2-10(9)12;/h1-4,6H,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZNDHPIDKRDPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)CBr)F.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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